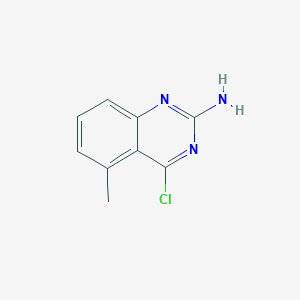
4-Chloro-5-methylquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound has a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylquinazolin-2-amine typically involves the cyclization of appropriate anthranilic acid derivatives. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions
4-Chloro-5-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
科学研究应用
4-Chloro-5-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Chloro-5-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This mechanism is crucial for its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
4-Methylquinazolin-2-amine: Similar in structure but lacks the chloro substituent.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group instead of a chloro and methyl group.
3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A quinoline derivative with different substituents
Uniqueness
4-Chloro-5-methylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both chloro and methyl groups on the quinazoline ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .
属性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
4-chloro-5-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H2,11,12,13) |
InChI 键 |
IAJJXFQBLNCXAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)
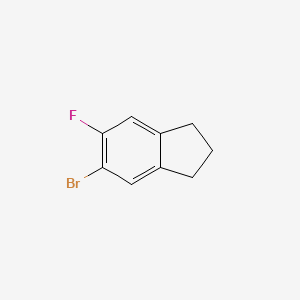

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
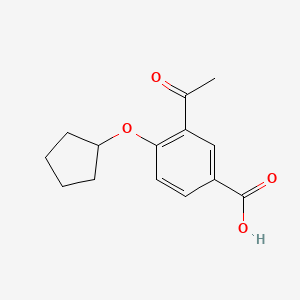

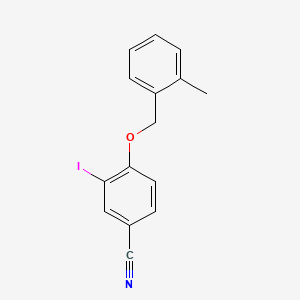


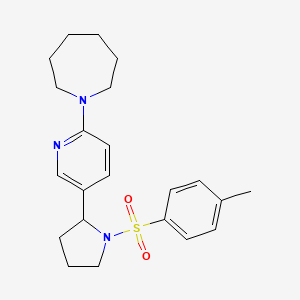
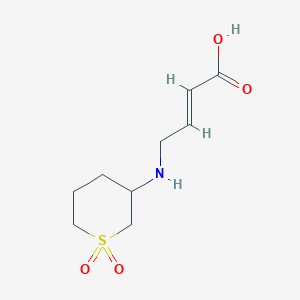
![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
